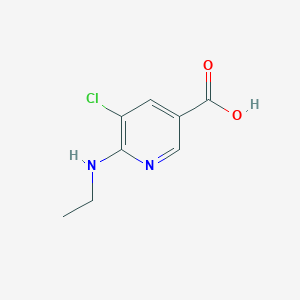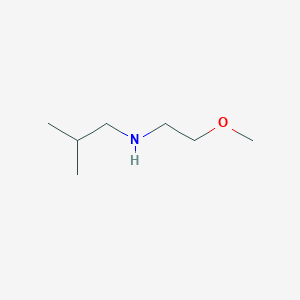amine CAS No. 1019598-18-5](/img/structure/B3201598.png)
[(2,4-Dimethylphenyl)methyl](2-methoxyethyl)amine
Overview
Description
“(2,4-Dimethylphenyl)methylamine” is an organic compound . It is one of the numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .
Molecular Structure Analysis
The molecular formula of “(2,4-Dimethylphenyl)methylamine” is C12H19NO . The molecular weight is 193.29 . The IUPAC name is N-(2,4-dimethylbenzyl)-2-methoxyethanamine .Physical And Chemical Properties Analysis
“(2,4-Dimethylphenyl)methylamine” is a liquid . It should be stored at a temperature of 4°C .Scientific Research Applications
Synthesis of Imidazoles
(2,4-Dimethylphenyl)methylamine could potentially be used in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Therapeutic Potential
Imidazole derivatives show a broad range of chemical and biological properties . They have been found to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, (2,4-Dimethylphenyl)methylamine, if used in the synthesis of imidazole derivatives, could contribute to the development of new drugs with these therapeutic properties.
Development of Functional Materials
Imidazoles are being deployed in the development of functional materials . Therefore, (2,4-Dimethylphenyl)methylamine could potentially be used in the synthesis of these functional materials.
Catalysis
Imidazoles are also used in catalysis . Therefore, (2,4-Dimethylphenyl)methylamine could potentially contribute to the development of new catalysts.
5. Dyes for Solar Cells and Other Optical Applications Imidazoles are being used in the development of dyes for solar cells and other optical applications . Therefore, (2,4-Dimethylphenyl)methylamine could potentially be used in the synthesis of these dyes.
Synthesis of Schiff Base Ligands
(2,4-Dimethylphenyl)methylamine could potentially be used in the synthesis of Schiff base ligands . These ligands are often used in the formation of complexes with metals, which have applications in various fields such as catalysis, medicinal chemistry, and materials science .
properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-4-5-12(11(2)8-10)9-13-6-7-14-3/h4-5,8,13H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBYEGSCCNVPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethylphenyl)methyl](2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)



![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)

![Butyl[(2,4-difluorophenyl)methyl]amine](/img/structure/B3201613.png)